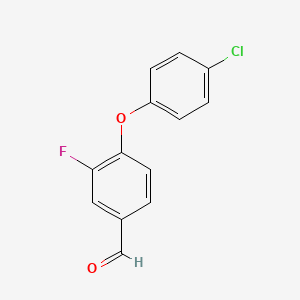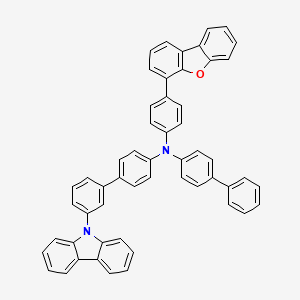
Biphenyl-4-yl-(3'-carbazol-9-yl-biphenyl-4-yl)-(4-dibenzofuran-4-yl-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine typically involves multiple steps, including:
Formation of the Dibenzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran ring.
Coupling Reactions: The dibenzofuran moiety is then coupled with a phenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Carbazole Group: The carbazole group is introduced through a similar palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the coupling of the biphenyl groups to form the complete structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine has several scientific research applications, including:
Organic Electronics: Used in the development of OLEDs due to its excellent electron-transporting properties.
Photovoltaics: Studied for its potential use in organic solar cells.
Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
Biological Studies: Investigated for its potential interactions with biological molecules, although this area is still under exploration.
Mechanism of Action
The mechanism by which N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets, including:
Electron Transport: Facilitates electron transport in optoelectronic devices.
Energy Transfer: Participates in energy transfer processes in OLEDs and other devices.
Comparison with Similar Compounds
Similar Compounds
- N-(4-4-Dibenzofuranylphenyl)-N-(4-biphenyl)-1,1’-biphenyl-4-ylamine
- N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolylphenyl)-1,1’-biphenyl-4-ylamine
Uniqueness
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine is unique due to its combination of dibenzofuran, carbazole, and biphenyl groups, which provide a distinct set of electronic properties. This makes it particularly suitable for applications in organic electronics where efficient electron transport and energy transfer are crucial.
Properties
Molecular Formula |
C54H36N2O |
|---|---|
Molecular Weight |
728.9 g/mol |
IUPAC Name |
N-[4-(3-carbazol-9-ylphenyl)phenyl]-N-(4-dibenzofuran-4-ylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C54H36N2O/c1-2-12-37(13-3-1)38-24-30-42(31-25-38)55(44-34-28-40(29-35-44)46-19-11-20-50-49-18-6-9-23-53(49)57-54(46)50)43-32-26-39(27-33-43)41-14-10-15-45(36-41)56-51-21-7-4-16-47(51)48-17-5-8-22-52(48)56/h1-36H |
InChI Key |
WGVOIXYRSUNFEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
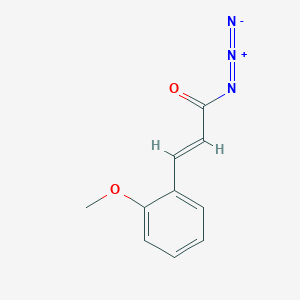
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
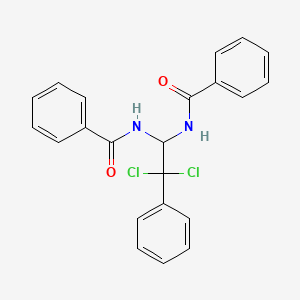
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)
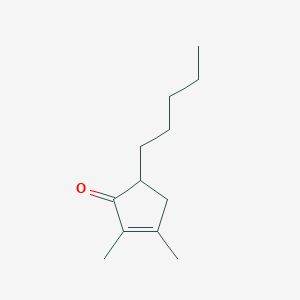
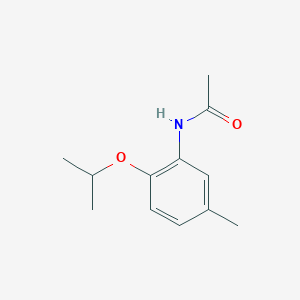
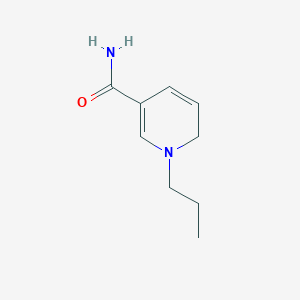
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
